molecular formula C17H33O5P B14112217 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate CAS No. 727415-30-7

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate

Cat. No.: B14112217
CAS No.: 727415-30-7
M. Wt: 348.4 g/mol
InChI Key: IHPOGOKZOZOLNL-UHFFFAOYSA-N
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Description

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is a phosphoramidate ester that has garnered attention for its potential applications in various scientific fields. The compound’s structure includes a dimethoxyphosphoryl group attached to an undecyl chain, which is further connected to a 2-methylprop-2-enoate moiety.

Preparation Methods

The synthesis of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate typically involves the reaction of 11-bromoundecanol with dimethyl phosphite, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate has been used in various scientific studies due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent for the synthesis of phosphoramidate derivatives, which are valuable in studying various chemical processes.

    Biology: The compound has been investigated for its potential to inhibit acetylcholinesterase activity, making it a candidate for studying nervous system functions.

    Medicine: Research is ongoing to explore its potential as a drug or biocide, given its unique structure and reactivity.

    Industry: The compound’s stability and ease of handling make it useful in industrial applications, particularly in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate involves its role as a nucleophile in reactions with electrophiles. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is particularly useful in the synthesis of various phosphoramidate derivatives. The compound is also known to inhibit acetylcholinesterase activity, which is a key enzyme in the nervous system.

Comparison with Similar Compounds

11-(Dimethoxyphosphoryl)undecyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate: This compound has a shorter ethyl chain compared to the undecyl chain in this compound, which affects its reactivity and applications.

    (Dimethoxyphosphoryl)methyl methacrylate: This compound has a methyl group instead of an undecyl chain, leading to different chemical properties and uses. The uniqueness of this compound lies in its longer undecyl chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

727415-30-7

Molecular Formula

C17H33O5P

Molecular Weight

348.4 g/mol

IUPAC Name

11-dimethoxyphosphorylundecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H33O5P/c1-16(2)17(18)22-14-12-10-8-6-5-7-9-11-13-15-23(19,20-3)21-4/h1,5-15H2,2-4H3

InChI Key

IHPOGOKZOZOLNL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCP(=O)(OC)OC

Origin of Product

United States

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